![molecular formula C19H23N3O2 B2539904 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide CAS No. 921872-62-0](/img/structure/B2539904.png)
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide, also known as OP-101, is a novel compound that has attracted the attention of researchers due to its potential therapeutic applications.
科学的研究の応用
Electrophilic Aminations with Oxaziridines
The compound's relevance in scientific research is illustrated through its potential application in electrophilic aminations with oxaziridines, a process that facilitates the synthesis of various azines, hydrazines, and other nitrogen-containing compounds. This methodology opens pathways for the creation of complex molecules, playing a crucial role in pharmaceutical and materials science research (Andreae & Schmitz, 1991).
Radioligand Development for Neuroimaging
Further emphasizing its scientific significance, derivatives of this compound have been explored for their potential as radioligands in positron emission tomography (PET) imaging. Notably, a cyclohexanecarboxamide derivative showed promising characteristics as a selective and high-affinity antagonist for 5-HT1A receptors, highlighting its potential for in vivo quantification of receptor distribution in neuropsychiatric disorders (García et al., 2014).
Novel Compound Synthesis
Research has also delved into novel methodologies for the synthesis of compounds related to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide. For instance, innovative approaches have been developed for the synthesis of spiro-1,3-oxazine derivatives, showcasing the compound's versatility in contributing to the discovery of new chemical entities with potential therapeutic applications (Saikia et al., 2014).
Antimicrobial Agent Development
Moreover, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, illustrating the broader implications of this compound in addressing global health challenges related to infectious diseases (Bawazir & Abdel-Rahman, 2018).
特性
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18-12-11-17(15-7-3-1-4-8-15)21-22(18)14-13-20-19(24)16-9-5-2-6-10-16/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJCYMAOEVDTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。